Dodecylfluoro-1-iodo-6-(tetrafluoro-1-(trifluoromethyl)ethoxy)hexane
CAS No.: 25080-18-6
Cat. No.: VC7857753
Molecular Formula: C9F19IO
Molecular Weight: 611.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25080-18-6 |
|---|---|
| Molecular Formula | C9F19IO |
| Molecular Weight | 611.97 g/mol |
| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)-6-iodohexane |
| Standard InChI | InChI=1S/C9F19IO/c10-1(11,3(14,15)8(25,26)29)2(12,13)4(16,17)9(27,28)30-5(18,6(19,20)21)7(22,23)24 |
| Standard InChI Key | LFJNSTDXWXWXRL-UHFFFAOYSA-N |
| SMILES | C(C(F)(F)F)(C(F)(F)F)(OC(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)F |
| Canonical SMILES | C(C(F)(F)F)(C(F)(F)F)(OC(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)-6-iodohexane, reflects its fully fluorinated hexane chain substituted with iodine at one terminal and a heptafluoroisopropoxy group at the other . The SMILES notation (C(C(F)(F)F)(C(F)(F)F)(OC(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)F) and InChIKey (LFJNSTDXWXWXRL-UHFFFAOYSA-N) further delineate its stereochemical configuration . The presence of 19 fluorine atoms and one iodine atom creates a dense electron cloud, rendering the molecule chemically inert and thermally stable.
Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 611.97 g/mol | |
| Hydrogen Bond Acceptors | 20 | |
| Rotatable Bonds | 7 | |
| Lipophilicity (XLogP3) | 7.5 | |
| Exact Mass | 611.86905 Da |
The high hydrogen bond acceptor count (20) and rotatable bond count (7) suggest flexibility in aqueous environments, while its lipophilicity underscores an affinity for nonpolar matrices . These traits make it suitable for applications requiring interfacial activity, such as emulsification or membrane penetration.
Synthesis and Manufacturing
Reaction Pathways
Applications in Industry and Research
Surfactant and Emulsification
The compound’s amphiphilic nature—a fluorophilic “tail” and polar ether “head”—enables it to reduce surface tension in hydrophobic systems. It has been tested in firefighting foams, where its thermal stability outperforms hydrocarbon-based surfactants. In pharmaceutical formulations, it stabilizes emulsions for hydrophobic drug delivery, enhancing bioavailability.
Materials Science
Incorporating the compound into polymers improves resistance to solvents and UV radiation. For example, coatings derived from fluorinated polyurethanes exhibit contact angles >110°, indicating superior water repellency. Its iodine atom also offers a site for further functionalization, enabling covalent bonding to substrates in electronic materials .
| Hazard Class | GHS Code | Risk Statement |
|---|---|---|
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Handling requires personal protective equipment (PPE), including nitrile gloves and fume hoods, to mitigate exposure . Environmental concerns arise from its classification as a PFAS, known for persistence and bioaccumulation . While no direct ecotoxicity data exist, structural analogs like perfluorooctanoic acid (PFOA) suggest potential risks to aquatic ecosystems .
Comparative Analysis with Related PFAS
Structural and Functional Differences
Compared to linear PFAS (e.g., PFOA), this compound’s branched ether group and iodine substituent alter its degradation pathways. The ether linkage may enhance aerobic biodegradability, while the iodine atom facilitates nucleophilic substitution reactions absent in non-halogenated PFAS . These features could reduce environmental persistence but require validation through long-term studies.
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